Methyl 5-(ethylsulfonyl)-3-hydroxythiophene-2-carboxylate
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Overview
Description
- It belongs to the class of thiophene derivatives and contains both ester and sulfonyl functional groups.
- The compound’s structure consists of a thiophene ring substituted with an ethylsulfonyl group at position 5 and a carboxylate group at position 2. Additionally, there is a hydroxy group at position 3.
- Its systematic name is This compound .
Methyl 5-(ethylsulfonyl)-3-hydroxythiophene-2-carboxylate: is a chemical compound with the molecular formula CHOS.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for the preparation of this compound are not readily available in the literature.
- industrial production methods may involve multi-step processes, including sulfonation, esterification, and hydroxylation reactions.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the ester group could yield the corresponding alcohol.
Substitution: The ethylsulfonyl group may participate in substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions would depend on the desired transformation, but typical reagents include oxidizing agents (e.g., KMnO), reducing agents (e.g., LiAlH), and acid/base catalysts.
Major Products: The major products would vary based on the specific reaction conditions applied.
Scientific Research Applications
Chemistry: This compound could serve as a building block for the synthesis of more complex molecules due to its functional groups.
Biology and Medicine: Research may explore its potential as a drug candidate or probe for biological studies.
Industry: Applications in materials science, such as organic electronics or polymers, could be investigated.
Mechanism of Action
- Unfortunately, detailed information about the compound’s mechanism of action is not readily available.
- Further research would be needed to understand how it exerts its effects, including identifying molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: Methyl 5-(ethylsulfonyl)-3-hydroxythiophene-2-carboxylate’s unique structure lies in its combination of a thiophene ring, an ethylsulfonyl group, and a carboxylate ester.
Remember that further research and experimental data would be necessary to fully explore the compound’s properties and applications
Properties
Molecular Formula |
C8H10O5S2 |
---|---|
Molecular Weight |
250.3 g/mol |
IUPAC Name |
methyl 5-ethylsulfonyl-3-hydroxythiophene-2-carboxylate |
InChI |
InChI=1S/C8H10O5S2/c1-3-15(11,12)6-4-5(9)7(14-6)8(10)13-2/h4,9H,3H2,1-2H3 |
InChI Key |
SJCXQADEEYGHTL-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(S1)C(=O)OC)O |
Origin of Product |
United States |
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